N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are often used in the development of new drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized through the diazo-coupling process between aniline derivatives and other compounds .Scientific Research Applications
Anticancer Activity
Research on benzothiazole derivatives, including compounds structurally related to "N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide", has shown significant potential in anticancer activities. For instance, the synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against several cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Yurttaş, Tay, & Demirayak, 2015). Another study focused on the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were found to possess moderate to significant radical scavenging activity, indicating their potential as antioxidant agents, which could indirectly contribute to their anticancer properties (Ahmad et al., 2012).
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. A study on the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole from cyanuric chloride revealed broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal strains including Candida albicans and Aspergillus niger (Padalkar et al., 2014). This indicates the versatility of benzothiazole derivatives in combating various microbial infections.
Antioxidant Activity
The antioxidant potential of benzothiazole derivatives has been investigated, showing these compounds can improve the antioxidating activities in models of oxidative stress. For example, the effect of benzothiazole derivatives on the antioxidating activities of high-fat-fed mice demonstrated an improvement in the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), catalase (CAT), and a reduction in malondialdehyde (MDA) levels, suggesting these compounds could be beneficial in managing oxidative stress-related conditions (Erbin, 2013).
Future Directions
Benzothiazole derivatives, including “N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide”, continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic pathways and exploring their potential applications in drug development .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-11-15(12-18(13-17)27-2)21(25)23-16-9-7-14(8-10-16)22-24-19-5-3-4-6-20(19)28-22/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVVNYWBKBHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide |
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